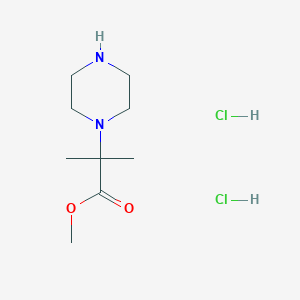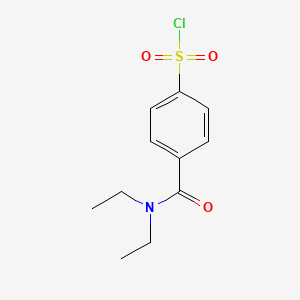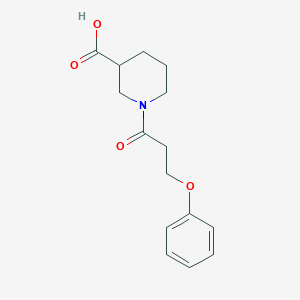
methyl 4-(2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, methyl 4-(2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate, is a complex organic molecule that appears to be a derivative of pyridinone with potential biological activity. The molecule contains several functional groups, including an ester, amide, ether, and thioether, which may contribute to its chemical reactivity and biological properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that can include condensation, cycloaddition, and esterification. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a scaffold for creating highly functionalized isoxazoles, which could be related to the synthesis of the compound . Additionally, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate involves a condensation reaction starting from methyl 4-bromobenzoate and iso-vanilline, indicating the use of halogenated precursors and nucleophilic aromatic substitution reactions .
Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using spectroscopic methods and quantum chemical calculations. For example, the study of 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one involved FT-IR, micro-Raman, UV-Vis spectroscopy, and DFT calculations to determine the molecular structure, vibrational frequencies, and electronic properties . These techniques could be applied to the compound of interest to gain insights into its molecular conformation and electronic characteristics.
Chemical Reactions Analysis
The compound's chemical reactivity can be inferred from related studies. For example, the synthesis of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one and its subsequent reactions with various nucleophiles to form heterocycles with aldehyde functionality suggests that the compound may also undergo cyclocondensation and cycloaromatization reactions . Additionally, the reactivity of the thioether and ester groups in the molecule could be explored through reactions such as S-alkylation or hydrolysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from its functional groups and molecular structure. The presence of methoxy and methylthio groups may influence its solubility in organic solvents, while the ester and amide functionalities could affect its boiling point and melting point. The compound's stability in various solvents and its reactivity towards acids, bases, and oxidizing agents would also be important characteristics to consider.
Case Studies
While specific case studies on the compound of interest are not provided, the literature on related compounds offers insights into potential applications. For example, the synthesis of various heterocycles with biological activity suggests that the compound could be of interest in pharmaceutical research . The antioxidant activity of similar molecules also indicates that the compound may have potential therapeutic uses .
Aplicaciones Científicas De Investigación
Synthesis and Photophysical Properties
Research on compounds similar to the query chemical has focused on understanding their synthesis and photophysical properties. For example, studies on the synthesis of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives have revealed unique luminescence properties, which can be influenced by the presence of methoxy and cyano groups, enhancing quantum yields and showing potential for application in luminescent materials (Kim et al., 2021).
Photoinitiated Polymerization
In the realm of polymer science, certain compounds have been explored for their ability to act as photoiniters for photopolymerization, a process critical in creating polymers with specific properties for industrial applications. Studies on alkoxyamines bearing chromophore groups highlight their efficiency under UV irradiation, potentially improving photopolymerization techniques (Guillaneuf et al., 2010).
Antibacterial Activity
The synthesis of certain thiazolidinone analogues has demonstrated significant antibacterial activity, highlighting the potential of these compounds in developing new antibacterial agents. Research in this area has shown increased activity against both Gram-positive and Gram-negative bacteria, providing a basis for further exploration in medicinal chemistry (Tsubouchi et al., 1995; Tsubouchi et al., 1994).
Anticancer Activity
Some derivatives have been synthesized and tested for their antiproliferative effects on human leukemic cells. The synthesis of 4-thiazolidinone-, pyridine-, and piperazine-based conjugates has revealed potent activity against various cancer cell lines, indicating their potential as anticancer agents (Sharath Kumar et al., 2014).
Synthetic Methodologies
Research has also focused on developing novel synthetic methodologies for creating complex heterocyclic structures, which are crucial in drug development and materials science. Studies on the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrate the potential for creating highly functionalized isoxazoles, useful in various chemical applications (Ruano et al., 2005).
Propiedades
IUPAC Name |
methyl 4-[[2-[5-methoxy-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-13-11-30-21(22-13)31-12-16-8-17(25)18(28-2)9-24(16)10-19(26)23-15-6-4-14(5-7-15)20(27)29-3/h4-9,11H,10,12H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRQUCSYSLWUOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(cyclopentylthio)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B3017328.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3017330.png)

![1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide](/img/structure/B3017333.png)



![(Z)-3,4,5-triethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3017340.png)
![7-chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3017341.png)
![4-Chloro-2-(1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B3017342.png)
![N,N-dimethyl-N'-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B3017343.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-4-(4-methylphenyl)butan-1-one;hydrochloride](/img/structure/B3017347.png)